Sulfachlorpyridazine

Veterinary Microbiology Antimicrobial Susceptibility Equine Medicine

For veterinary researchers and procurement managers tackling acute bacterial infections in livestock, Sulfachlorpyridazine (SCP) offers a quantifiable efficacy advantage. Its distinct pharmacokinetic profile ensures rapid therapeutic action and a short withdrawal period. - Superior Potency: Exhibits an MIC50 of 16 µg/mL against equine Salmonella, half the concentration required for sulfamethoxazole (MIC50 = 32 µg/mL). - Rapid Depletion: Residues are undetectable in edible poultry tissues just 3 days post-treatment, minimizing production downtime. - Optimized Formulation: In swine, SCP-TMP combinations achieve greater bioavailability and volume of distribution compared to SMM-TMP and SMX-TMP.

Molecular Formula C10H9ClN4O2S
Molecular Weight 284.72 g/mol
CAS No. 80-32-0
Cat. No. B1682503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfachlorpyridazine
CAS80-32-0
SynonymsMonosodium Salt Sulfachlorpyridazine
Sulfachloropyridazine
Sulfachlorpyridazine
Sulfachlorpyridazine, Monosodium Salt
Sulphachlorpyridazine
Molecular FormulaC10H9ClN4O2S
Molecular Weight284.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
InChIKeyXOXHILFPRYWFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility35 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfachlorpyridazine Pharmacokinetics and Residue Profile


Sulfachlorpyridazine (SCP) is a broad-spectrum sulfonamide antimicrobial agent used primarily in veterinary medicine to treat or prevent bacterial and coccidial infections in livestock and poultry. As a competitive inhibitor of bacterial dihydropteroate synthase, it disrupts folic acid synthesis, which is essential for microbial DNA production [1]. Unlike many other sulfonamides in the class, SCP is characterized by rapid absorption, achieving peak plasma levels within 1-3 hours after oral administration, and is rapidly excreted primarily as the unchanged parent compound in urine [2]. This distinct pharmacokinetic behavior underpins its utility in acute infection management and its favorable residue depletion profile in food-producing animals.

1 Veterinary pharmacokinetic / bioavailability studies
2 Tissue residue depletion & withdrawal analysis
3 Comparative antimicrobial susceptibility testing
4 Persister cell / stationary phase research models

Why Sulfachlorpyridazine Cannot Be Substituted


Although sulfonamides share a common mechanism of action, significant inter-compound variability in antimicrobial potency, pharmacokinetic parameters, and tissue residue depletion kinetics precludes simple substitution. For instance, the minimum inhibitory concentration (MIC) of SCP against equine Salmonella strains (MIC50 = 16 µg/mL) is two-fold lower than that of sulfamethoxazole and sulfadiazine (MIC50 = 32 µg/mL) [1], directly impacting therapeutic efficacy at standard dosages. Furthermore, the rapid metabolism and excretion profile of SCP leads to markedly shorter withdrawal times in poultry compared to sulfonamides with longer elimination half-lives, such as sulfamethoxypyridazine [2]. These quantitative differences in potency, bioavailability, and residue persistence render SCP a distinct entity within the sulfonamide class, and its substitution with alternative sulfonamides would require comprehensive dose adjustment and regulatory re-evaluation to ensure both clinical efficacy and food safety compliance.

Potency can vary ≥2-fold
MIC50 values differ across sulfonamide members, so potency assumptions may not transfer between compounds.
Excretion kinetics alter residue profiles
Rapid elimination of sulfachlorpyridazine leads to shorter withdrawal times; slower-excreted sulfonamides may require extended withdrawal re-evaluation.
Formulation-specific bioavailability
Pharmacokinetic advantages (bioavailability, volume of distribution) observed with SCP-TMP may not be reproduced by alternative sulfonamide combinations.

Sulfachlorpyridazine: Comparative Efficacy Evidence


In Vitro Potency Against Equine Salmonella

In a comparative in vitro study testing nine sulfonamides against 62 equine Salmonella isolates using the agar-dilution method, sulfachlorpyridazine demonstrated superior potency. The MIC50 of SCP was 16 µg/mL, while sulfamethoxazole (SMX) and sulfadiazine (SDZ) both exhibited MIC50 values of 32 µg/mL [1].

Equine Salmonella MIC50
Head-to-head
MIC50 16 µg/mL (SMX & SDZ: 32 µg/mL)
Supports potency comparison in susceptibility testing
Agar dilution; 62 equine isolates
Veterinary Microbiology Antimicrobial Susceptibility Equine Medicine

Rapid Excretion Compared to Sulfamethoxypyridazine

Early pharmacokinetic characterization established that sulfachlorpyridazine is both rapidly absorbed and rapidly excreted in the urine. This is in direct contrast to sulfamethoxypyridazine, which, while also absorbed fairly rapidly, is excreted much more slowly, leading to prolonged systemic exposure [1].

Excretion rate comparison
Head-to-head
Rapid urinary excretion vs slow elimination for sulfamethoxypyridazine
Supports withdrawal time differentiation
Foundational human PK study
Pharmacokinetics Drug Metabolism Veterinary Pharmacology

Bioavailability and Distribution in Pigs

A comparative pharmacokinetic study in pigs evaluated three sulfonamide-trimethoprim mixtures. The SCP-TMP combination demonstrated greater bioavailability, higher peak serum concentrations, and a better apparent volume of distribution compared to sulfamonomethoxine-TMP (SMM-TMP) and sulfamethoxazole-TMP (SMX-TMP) [1].

Swine PK parameters
Head-to-head
SCP-TMP: greater bioavailability & Vd than SMM-TMP and SMX-TMP
Indicates higher tissue distribution in swine model
21 cross-bred pigs; oral & IV
Pharmacokinetics Bioavailability Swine Medicine

Rapid Residue Depletion in Poultry

In a tissue residue depletion study in Yugan black-bone fowl, sulfachlorpyridazine administered at 20 mg/kg bw/day for 5 days was rapidly metabolized. No detectable residues were found in any tissue (liver, kidney, muscle, skin/fat) just 3 days post-administration [1].

Poultry residue clearance
Reported
No residues detected in tissues 3 days post-administration
Supports short withdrawal evaluation
LC-MS/MS; 20 mg/kg bw 5-day dosing
Food Safety Residue Depletion Poultry Production

Activity Against Stationary Phase B. burgdorferi

In an in vitro screen against stationary phase Borrelia burgdorferi (a model for antimicrobial-tolerant persisters), sulfachlorpyridazine demonstrated superior activity compared to sulfamethoxazole when tested at the same molar concentration. Sulfamethoxazole was identified as the least active sulfa drug among those tested [1].

Stationary phase B. burgdorferi
Head-to-head
SCP active; sulfamethoxazole least active sulfa drug tested
May support persister cell research screening
In vitro stationary phase model
Lyme Disease Persister Cells Antimicrobial Screening

Sulfachlorpyridazine Application Scenarios


Swine Colibacillosis and Pasteurellosis Treatment

For swine producers managing outbreaks of colibacillosis or pasteurellosis, the selection of SCP in a potentiated combination (SCP-TMP) is supported by direct comparative pharmacokinetic data. The evidence shows that SCP-TMP achieves greater bioavailability and a larger volume of distribution in pigs compared to SMM-TMP and SMX-TMP combinations [1]. This translates to higher and more widespread drug concentrations at infection sites, potentially improving therapeutic success rates and reducing the need for repeat treatments. Procurement of SCP-based formulations should be prioritized when optimal tissue penetration and systemic availability are critical for managing these economically significant diseases.

Poultry Withdrawal Period Management

A primary concern for poultry integrators is adhering to strict residue limits to avoid costly carcass condemnations. Quantitative residue depletion studies demonstrate that SCP residues are undetectable in all edible tissues just 3 days after cessation of a 5-day therapeutic course [2]. This rapid clearance profile is a direct consequence of SCP's fast excretion kinetics, which differentiate it from longer-acting sulfonamides like sulfamethoxypyridazine [3]. For procurement decisions in the poultry industry, this data supports the selection of SCP to meet rigorous food safety standards with minimal production downtime, offering a clear operational advantage over sulfonamides with extended withdrawal periods.

Equine Salmonella Infection Treatment

When treating equine salmonellosis, the intrinsic antimicrobial potency of the selected agent is paramount. Direct head-to-head susceptibility testing against 62 equine Salmonella isolates confirms that SCP exhibits an MIC50 of 16 µg/mL, which is half the concentration required for sulfamethoxazole and sulfadiazine (MIC50 = 32 µg/mL) [4]. This 2-fold increase in potency means that at equivalent dosages, SCP exerts greater antibacterial pressure against the pathogen. For equine veterinarians and procurement managers, this evidence supports the selection of SCP as a first-line sulfonamide for susceptible Salmonella infections, offering a quantifiable efficacy advantage that may improve clinical resolution rates.

Persister-Associated Infection Research

In research settings focused on combating antimicrobial-tolerant persister cells (e.g., chronic Lyme disease or biofilm-associated infections), the choice of sulfonamide can significantly impact experimental outcomes. In vitro studies using a B. burgdorferi stationary phase model demonstrated that SCP retains good activity, whereas sulfamethoxazole is significantly less effective [5]. For laboratories designing combination therapies or screening for anti-persister compounds, this evidence positions SCP as a more suitable sulfonamide partner than sulfamethoxazole, based on its superior activity against metabolically inactive bacterial subpopulations.

Application
Selection Property
Validation Focus
Swine infection model PK/PD study
Bioavailability & distribution volume
Comparative PK modeling in swine
Poultry residue depletion study
Tissue clearance rate
Withdrawal time estimation
Equine salmonellosis model study
Antimicrobial susceptibility profile
MIC-based potency evaluation
Anti-persister compound screening
Stationary phase activity
B. burgdorferi persister model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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